molecular formula C20H23N5 B11225934 4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

Cat. No.: B11225934
M. Wt: 333.4 g/mol
InChI Key: DCOGCJRYJAIOQT-UHFFFAOYSA-N
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Description

4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline is an organic compound that features a complex structure with a tetrazole ring, a cyclopentyl group, and a substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction or a similar organometallic coupling reaction.

    Substitution on the Aniline Ring: The final step involves the coupling of the tetrazole-cyclopentyl intermediate with 4-methylaniline under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the tetrazole ring or the aromatic rings, potentially leading to the formation of amines or reduced tetrazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the tetrazole ring can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. The presence of the tetrazole ring, in particular, is of interest due to its known bioactivity in other compounds.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The tetrazole ring might mimic carboxylate groups, allowing it to bind to metal ions or proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline lies in its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23N5

Molecular Weight

333.4 g/mol

IUPAC Name

4-methyl-N-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclopentyl]aniline

InChI

InChI=1S/C20H23N5/c1-15-5-9-17(10-6-15)21-20(13-3-4-14-20)19-22-23-24-25(19)18-11-7-16(2)8-12-18/h5-12,21H,3-4,13-14H2,1-2H3

InChI Key

DCOGCJRYJAIOQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCC2)C3=NN=NN3C4=CC=C(C=C4)C

Origin of Product

United States

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